![molecular formula C10H6N2Se B14747081 Naphtho[1,2-c][1,2,5]selenadiazole CAS No. 233-69-2](/img/structure/B14747081.png)
Naphtho[1,2-c][1,2,5]selenadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-c][1,2,5]selenadiazole is an aromatic heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure. It is known for its unique electronic properties and has been studied for various applications in scientific research, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1,2-c][1,2,5]selenadiazole typically involves the reaction of naphthalene derivatives with selenium and nitrogen-containing reagents. One common method is the cyclization of 2-naphthylamine with selenium dioxide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the selenadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[1,2-c][1,2,5]selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Naphtho[1,2-c][1,2,5]selenadiazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Materials Science: Incorporated into organic semiconductors and light-emitting materials due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in bioimaging and as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of naphtho[1,2-c][1,2,5]selenadiazole involves its interaction with molecular targets through its aromatic and heterocyclic structure. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and reactivity, making it useful in various applications.
Comparación Con Compuestos Similares
Naphtho[1,2-c][1,2,5]selenadiazole is unique due to the presence of selenium in its structure, which imparts distinct electronic properties compared to similar compounds. Some similar compounds include:
Naphtho[1,2-c][1,2,5]thiadiazole: Contains sulfur instead of selenium, leading to different electronic and chemical properties.
Naphtho[1,2-c][1,2,5]oxadiazole: Contains oxygen instead of selenium, resulting in variations in reactivity and applications.
Benzo[1,2-c][1,2,5]selenadiazole:
These comparisons highlight the unique characteristics of this compound, particularly its electronic properties and reactivity, which make it valuable for specific scientific and industrial applications.
Propiedades
Número CAS |
233-69-2 |
|---|---|
Fórmula molecular |
C10H6N2Se |
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
benzo[g][2,1,3]benzoselenadiazole |
InChI |
InChI=1S/C10H6N2Se/c1-2-4-8-7(3-1)5-6-9-10(8)12-13-11-9/h1-6H |
Clave InChI |
RHCHVIPHASGNIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=N[Se]N=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



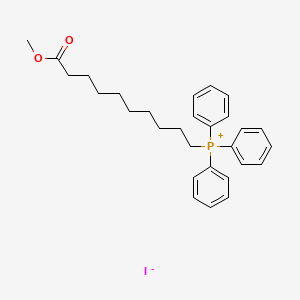
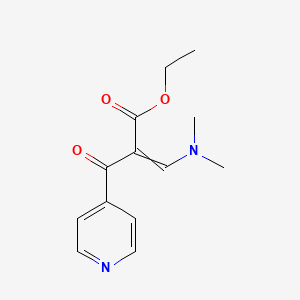
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)
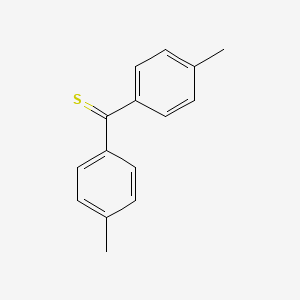
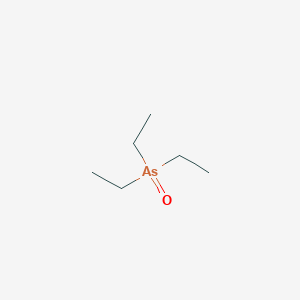


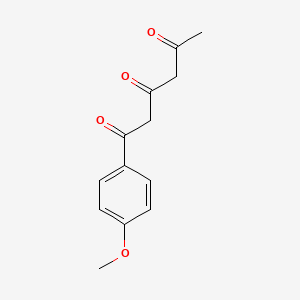
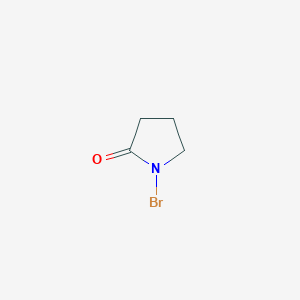
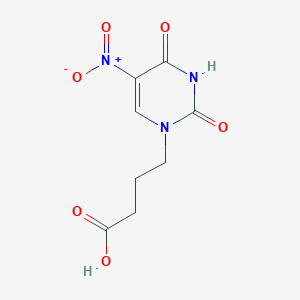
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

